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Compound of Interest

Compound Name: Formyl-D-phenylglycine

Cat. No.: B083756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Formyl-D-phenylglycine, a key intermediate in pharmaceutical and peptide synthesis. Due to

the limited availability of published experimental spectra for this specific compound, this

document focuses on the predicted spectroscopic characteristics based on its functional

groups, alongside detailed, standardized experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for Formyl-D-phenylglycine
based on established principles of spectroscopic analysis and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Formyl-D-phenylglycine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b083756?utm_src=pdf-interest
https://www.benchchem.com/product/b083756?utm_src=pdf-body
https://www.benchchem.com/product/b083756?utm_src=pdf-body
https://www.benchchem.com/product/b083756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Formyl (CHO) 8.0 - 8.5 Singlet

The aldehydic proton

of the formyl group is

typically found in this

downfield region.

α-Proton (CH) 5.0 - 5.5 Doublet

Coupled to the

adjacent N-H proton.

The exact shift is

influenced by the

electronegativity of the

adjacent nitrogen and

carbonyl groups.

Aromatic (C₆H₅) 7.2 - 7.5 Multiplet

The five protons on

the monosubstituted

benzene ring will

appear as a complex

multiplet.

Amide (NH) 7.5 - 8.5 Doublet

Coupled to the α-

proton. The chemical

shift can be broad and

is solvent-dependent.

Carboxylic Acid

(COOH)
10.0 - 13.0 Broad Singlet

The acidic proton is

highly deshielded and

often appears as a

broad signal; its

observation can be

solvent and

concentration-

dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for Formyl-D-phenylglycine
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Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Formyl Carbonyl (CHO) 160 - 165
The carbonyl carbon of the

formyl group.

Amide Carbonyl (C=O) 165 - 175
The carbonyl carbon of the

amide linkage.[1][2][3]

Carboxylic Acid Carbonyl

(COOH)
170 - 185

The carbonyl carbon of the

carboxylic acid group.[1][2][4]

α-Carbon (CH) 50 - 65
The chiral carbon attached to

the nitrogen and phenyl group.

Aromatic (C₆H₅) 125 - 140

Multiple peaks are expected

for the carbons of the benzene

ring. The ipso-carbon

(attached to the α-carbon) will

be at the lower end of this

range, while the other carbons

will have distinct shifts.[1][4][5]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for Formyl-D-phenylglycine
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Vibration

N-H (Amide) 3200 - 3400 Medium Stretch

C-H (Aromatic) 3000 - 3100 Medium Stretch[6][7][8]

C-H (Alkane/α-CH) 2850 - 3000 Medium Stretch

C-H (Formyl) 2700 - 2850 Weak-Medium
Stretch (often two

bands)

C=O (Carboxylic Acid) 1700 - 1725 Strong Stretch

C=O (Amide I) 1630 - 1680 Strong Stretch

C=O (Formyl) 1680 - 1700 Strong Stretch

C=C (Aromatic) 1450 - 1600 Medium-Weak Ring Stretch[6][7][8]

C-H Bending

(Aromatic)
690 - 900 Strong

Out-of-plane bending,

characteristic of

monosubstitution.[6]

[7][9]

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Formyl-D-phenylglycine
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Ion Type Predicted m/z Notes

[M+H]⁺ 180.060

Molecular ion with a proton

adduct (Positive Ion Mode).

The molecular weight of

Formyl-D-phenylglycine

(C₉H₉NO₃) is 179.17 g/mol .

[10]

[M-H]⁻ 178.045
Molecular ion with a proton

removed (Negative Ion Mode).

[M-HCOOH]⁺ 134.055
Fragment resulting from the

loss of formic acid.

[M-C₇H₅O]⁺ 74.039
Fragment corresponding to the

formyl-glycine moiety.

[C₇H₇]⁺ 91.054

Tropylium ion, a common

fragment from benzyllic

compounds.

Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of

Formyl-D-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of

Formyl-D-phenylglycine.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Formyl-D-phenylglycine.
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Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or D₂O). The choice of solvent will depend on the solubility of the compound and the

desired exchange of labile protons (e.g., -NH and -COOH).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Formyl-D-phenylglycine.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Formyl-D-phenylglycine sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of Formyl-D-phenylglycine with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Formyl-D-
phenylglycine.

Methodology:

Sample Preparation:

Prepare a dilute solution of Formyl-D-phenylglycine (approximately 1 µg/mL to 10

µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an

organic solvent.

The solvent should be compatible with the chosen ionization technique.

Instrumentation (Electrospray Ionization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF),

Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate

mass measurements.

Ionization Mode: Both positive and negative ion modes should be used to observe [M+H]⁺

and [M-H]⁻ ions, respectively.
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Infusion: The sample can be introduced into the mass spectrometer via direct infusion

using a syringe pump or through a liquid chromatography (LC) system.

Instrument Parameters:

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

Mass Range: m/z 50 - 500.

Tandem Mass Spectrometry (MS/MS):

To obtain fragmentation information, perform MS/MS analysis on the parent ion.

Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to

collision-induced dissociation (CID) in a collision cell.

Analyze the resulting fragment ions in the second mass analyzer.

Vary the collision energy to control the degree of fragmentation.

Data Analysis:

Determine the accurate mass of the molecular ion and compare it with the calculated

exact mass of Formyl-D-phenylglycine.

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can

provide further confirmation of the compound's identity.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Formyl-
D-phenylglycine.
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Caption: General workflow for the spectroscopic analysis of Formyl-D-phenylglycine.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Workflow for IR and Mass Spectrometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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